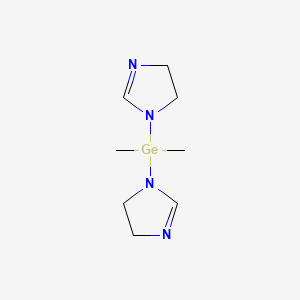
Indole, 1-(1-isobutoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 1-(1-isobutoxyethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole, 1-(1-isobutoxyethyl)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a carbonyl compound under acidic conditions to form the indole ring . Another common method is the transition metal-catalyzed cyclization of unsaturated substrates, which has become a valuable approach for preparing heterocycles .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or transition metal-catalyzed methods. These processes are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Indole, 1-(1-isobutoxyethyl)- can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxygenated products.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common, particularly at the C3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Indole, 1-(1-isobutoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Indole, 1-(1-isobutoxyethyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets can vary depending on the biological context and the particular indole derivative being studied .
Comparaison Avec Des Composés Similaires
Indole, 1-(1-isobutoxyethyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Indole, 1-(1-isobutoxyethyl)- is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Numéro CAS |
85592-24-1 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1-[1-(2-methylpropoxy)ethyl]indole |
InChI |
InChI=1S/C14H19NO/c1-11(2)10-16-12(3)15-9-8-13-6-4-5-7-14(13)15/h4-9,11-12H,10H2,1-3H3 |
Clé InChI |
ACNZOELBWAXPEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(C)N1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
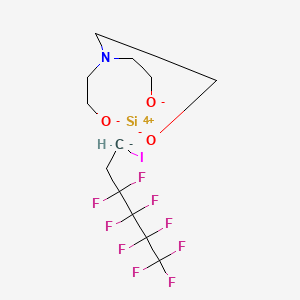
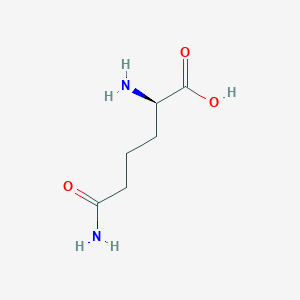
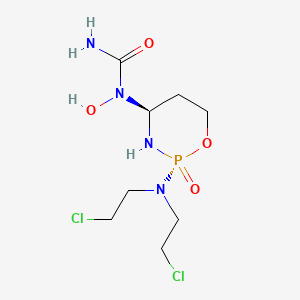
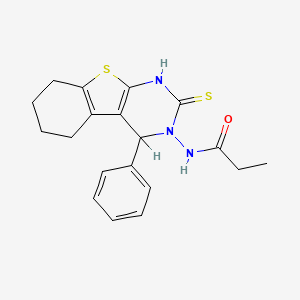

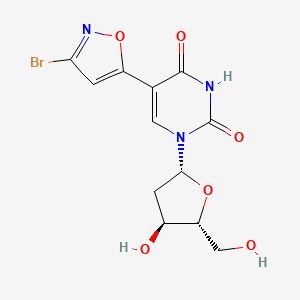
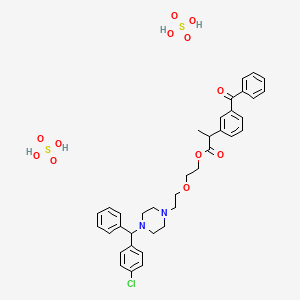

![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
